7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrimidinone core. The molecule is substituted with an amino group at the 7-position and a methyl group at the 2-position, which influence its electronic and steric properties. Such structural motifs are common in medicinal chemistry due to their ability to interact with biological targets, including enzymes and receptors.
Properties
CAS No. |
93587-29-2 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-amino-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,8H2,1H3,(H,10,11,12) |
InChI Key |
KMDVEUYTBVKUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure under relatively mild conditions.
Industrial Production Methods
While specific industrial production methods for 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The unique electronic properties of this compound make it useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with structurally related compounds, focusing on core modifications, substituent effects, synthesis, and biological activity.
Core Structure Variations
- Pyrrolo[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., compounds in and ) replace the pyrrole ring with a pyrazole. This modification alters hydrogen-bonding capacity and aromaticity, impacting antimicrobial activity. For instance, pyrazolo derivatives with nitrile substituents (e.g., 2e, 2f, 2g) exhibit potent antimicrobial effects, suggesting that fused-ring electronics critically influence bioactivity . Key Difference: Pyrrole-based systems (as in the target compound) may offer enhanced π-π stacking interactions compared to pyrazole analogs.
- Pyrrolo[3,2-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone: XL413 (benzofuro[3,2-d]pyrimidin-4(3H)-one) replaces the pyrrole with a benzofuran ring. This substitution introduces planar aromaticity and lipophilicity, enabling kinase inhibition (e.g., Cdc7/Cdk9 targets) . Key Difference: The benzofuran system in XL413 enhances target selectivity for kinases, whereas pyrrolo-pyrimidinones may favor nucleoside analog roles (e.g., Immucillins) .
Substituent Effects
- Amino vs. Nitro/Chloro Groups: The 7-amino group in the target compound contrasts with 7-nitro or 4-chloro substituents in analogs (e.g., 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine in ). Nitro or chloro groups, however, increase electrophilicity, favoring nucleophilic substitution reactions during synthesis .
Methyl vs. Hydroxymethylpyrrolidinyl Groups :
The 2-methyl group in the target compound differs from the hydroxymethylpyrrolidinyl substitution in DADMe-Immucillin-H (). Methyl groups improve metabolic stability by reducing oxidative susceptibility, while hydroxymethylpyrrolidinyl groups enhance solubility and mimic transition-state configurations in enzyme inhibition .
Data Table: Structural and Functional Comparison
Biological Activity
7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Structure and Properties
The molecular formula of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is , with a molecular weight of 164.17 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine system, which is critical for its biological activity.
The biological activity of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is primarily attributed to its role as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. Research has shown that this compound can selectively inhibit specific receptors and enzymes, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
Numerous studies have indicated that 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibits significant anticancer properties. For instance:
- FGFR Inhibition : It has been reported that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds similar to 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown IC50 values in the nanomolar range against FGFRs .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of breast cancer cell lines like 4T1, inducing apoptosis and inhibiting migration and invasion .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research has also identified that certain substitutions on the pyrrolo[3,2-d]pyrimidine scaffold can enhance DPP-IV inhibitory activity. Compounds with C7 substitutions have been shown to exhibit potent DPP-IV inhibition, which is relevant for managing diabetes .
Case Studies
Several case studies highlight the efficacy of compounds related to 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one:
- Study on FGFR Inhibitors : A study focused on a series of pyrrolo derivatives demonstrated their ability to inhibit FGFRs effectively. The lead compound exhibited significant antitumor activity in preclinical models .
- DPP-IV Selectivity : Another study investigated the effects of various N5 substitutions on the pyrrolo[3,2-d]pyrimidine scaffold. It was found that specific modifications could enhance selectivity and reduce toxicity while maintaining potent antiproliferative properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
